Furan-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
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Description
Furan-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H21N3O3 and its molecular weight is 351.406. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Catalysis
- The use of phosphomolybdic acid as a solid acid catalyst has been demonstrated to facilitate the smooth aza-Piancatelli rearrangement, leading to the synthesis of trans-4,5-disubstituted cyclopentenone derivatives from furan-2-yl(phenyl)methanol derivatives. This method offers good yields, high selectivity, and short reaction times for generating complex cyclopentenone structures (B. Reddy et al., 2012).
- A novel and efficient heterocyclization approach has been reported for the synthesis of polysubstituted furans, highlighting a catalyst-free, one-pot synthesis method. This development underscores the versatility and synthetic utility of furan derivatives in creating complex heterocyclic compounds (S. Damavandi et al., 2012).
Biological and Pharmacological Research
- The antimicrobial activities of azole derivatives synthesized from furan-2-carbohydrazide have been explored. This research indicates the potential of furan derivatives as precursors in developing compounds with significant biological activities (Serap Başoğlu et al., 2013).
- Studies on the therapeutic potential of compounds containing oxadiazole or furadiazole rings, derived from furan, have demonstrated a broad range of chemical and biological properties. These compounds exhibit antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities, underscoring their importance in drug development (Ankit Siwach & P. Verma, 2020).
Materials Science and Corrosion Inhibition
- Organic inhibitors based on furan derivatives have shown effectiveness in inhibiting the corrosion of mild steel in acidic media. The study demonstrates the potential of furan-2-yl derivatives as corrosion inhibitors, contributing to the development of more efficient and environmentally friendly corrosion protection strategies (P. Singaravelu et al., 2022).
Properties
IUPAC Name |
furan-2-yl-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-14-6-2-3-8-16(14)19-21-18(26-22-19)12-15-7-4-10-23(13-15)20(24)17-9-5-11-25-17/h2-3,5-6,8-9,11,15H,4,7,10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSQTBXKRSMCBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.